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molecular formula C7H9N3 B8689145 5-(aminomethyl)-1-methyl-1H-pyrrole-3-carbonitrile

5-(aminomethyl)-1-methyl-1H-pyrrole-3-carbonitrile

Cat. No. B8689145
M. Wt: 135.17 g/mol
InChI Key: ZUGJSJVLAQXXHW-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

5-Aminomethyl-1-methylpyrrole-3-carbonitrile were prepared starting from 4-cyano-1-methylpyrrole-2-carbaldehyde similar to the synthesis of 5-aminomethyl-1-methylpyrrole-2-carbonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=O)[N:6]([CH3:8])[CH:7]=1)#[N:2].[NH2:11]CC1N(C)C(C#N)=CC=1>>[NH2:11][CH2:9][C:5]1[N:6]([CH3:8])[CH:7]=[C:3]([C:1]#[N:2])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(N(C1)C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=C(N1C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=CN1C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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